REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([NH2:8])=[CH:6][CH:5]=[N:4]1)[CH3:2].[CH2:9]([O:11][C:12](=[O:23])[C:13](=[C:19](Cl)[CH2:20][CH3:21])[C:14](OCC)=O)[CH3:10].C(N(CC)CC)C.P(Cl)(Cl)([Cl:33])=O>C1(C)C=CC=CC=1>[Cl:33][C:14]1[C:13]([C:12]([O:11][CH2:9][CH3:10])=[O:23])=[C:19]([CH2:20][CH3:21])[N:8]=[C:7]2[N:3]([CH2:1][CH3:2])[N:4]=[CH:5][C:6]=12
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=CC=C1N
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Name
|
|
Quantity
|
3.21 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=C(CC)Cl)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
3.78 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
ADDITION
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Details
|
The aqueous phase was treated with aqueous sodium hydroxide (2M)
|
Type
|
EXTRACTION
|
Details
|
extracted with additional ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
brine, dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC(=C1C(=O)OCC)CC)N(N=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |